Pirotinib
Description
Pyrotinib (C121960) is an oral, irreversible pan-ErbB tyrosine kinase inhibitor (TKI) targeting HER1 (EGFR), HER2 (ErbB2), and HER4 (ErbB4) . It binds covalently to the kinase domains of these receptors, inhibiting downstream signaling pathways critical for tumor proliferation and angiogenesis. Pyrotinib has demonstrated significant efficacy in HER2-positive metastatic breast cancer (MBC), particularly in patients with brain metastases (BM), and is approved in China for this indication .
Properties
IUPAC Name |
none |
|---|---|
SMILES |
none |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KBP-5209; KBP 5209; KBP5209; Pirotinib |
Origin of Product |
United States |
Comparison with Similar Compounds
Efficacy in HER2-Positive Metastatic Breast Cancer
Pyrotinib has been directly compared to lapatinib, a reversible HER1/HER2 TKI, in randomized trials. Key findings include:
*Data from the PERMEATE trial (cohort A) for pyrotinib + capecitabine in BM .
Pyrotinib’s irreversible binding mechanism likely contributes to its superior ORR and PFS compared to lapatinib . In trastuzumab-naive patients, pyrotinib achieved an ORR of 83.3%, versus 33.3% in trastuzumab-pretreated cohorts .
Comparison with Neratinib
Neratinib, another irreversible pan-ErbB inhibitor, has shown a median PFS of 12.9 months in HER2+ MBC but carries a higher risk of grade 3 diarrhea (24% vs. pyrotinib’s 15.4%) . Direct head-to-head trials between pyrotinib and neratinib are lacking.
Central Nervous System (CNS) Activity
Pyrotinib demonstrates robust CNS penetration, achieving an intracranial ORR of 74.6% in radiation-naive BM patients (PERMEATE trial) .
Cost-Effectiveness
A cost-effectiveness analysis in China found pyrotinib + capecitabine to be more economically favorable than lapatinib + capecitabine, with incremental cost-effectiveness ratios (ICERs) within acceptable thresholds .
Mechanistic Differences
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
